molecular formula C12H12O6 B13402691 2,4-Diacetoxybenzoic acid methyl ester CAS No. 106315-78-0

2,4-Diacetoxybenzoic acid methyl ester

Cat. No.: B13402691
CAS No.: 106315-78-0
M. Wt: 252.22 g/mol
InChI Key: YUYFMDXTTNCFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diacetoxybenzoic acid methyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of two acetoxy groups at the 2 and 4 positions of the benzene ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diacetoxybenzoic acid methyl ester typically involves the esterification of 2,4-Diacetoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-Diacetoxybenzoic acid+MethanolAcid Catalyst2,4-Diacetoxybenzoic acid methyl ester+Water\text{2,4-Diacetoxybenzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,4-Diacetoxybenzoic acid+MethanolAcid Catalyst​2,4-Diacetoxybenzoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetoxybenzoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4-Diacetoxybenzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4-Diacetoxybenzoic acid and methanol.

    Reduction: 2,4-Dihydroxybenzoic acid methyl ester.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

2,4-Diacetoxybenzoic acid methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Diacetoxybenzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The acetoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid methyl ester: Lacks the acetoxy groups, leading to different reactivity and applications.

    2,4-Diacetoxybenzoic acid: The absence of the methyl ester group affects its solubility and reactivity.

Uniqueness

2,4-Diacetoxybenzoic acid methyl ester is unique due to the presence of both acetoxy and methyl ester groups, which confer specific chemical properties and reactivity. This makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

106315-78-0

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2,4-diacetyloxybenzoate

InChI

InChI=1S/C12H12O6/c1-7(13)17-9-4-5-10(12(15)16-3)11(6-9)18-8(2)14/h4-6H,1-3H3

InChI Key

YUYFMDXTTNCFJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.